N-Acetyl Sitagliptin-d3
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Overview
Description
“N-Acetyl Sitagliptin-d3” is a compound that can be used as a reference material for highly accurate and reliable data analysis . It has a molecular formula of C18H17F6N5O2 .
Molecular Structure Analysis
The molecular structure of “N-Acetyl Sitagliptin-d3” is complex, with a molecular weight of 449.3 g/mol . The compound has a number of computed properties, including a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 10 . The molecular dynamics simulation of Sitagliptin, a related compound, has been studied .Physical And Chemical Properties Analysis
“N-Acetyl Sitagliptin-d3” has a number of computed properties, including a molecular weight of 449.3 g/mol, a hydrogen bond donor count of 1, a hydrogen bond acceptor count of 10, and a rotatable bond count of 5 .Scientific Research Applications
Mechanism of Action and Therapeutic Potential
Sitagliptin, a dipeptidyl peptidase-4 (DPP-4) inhibitor, has shown significant promise in the management of type 2 diabetes mellitus by enhancing glycemic control through the inhibition of the DPP-4 enzyme. This action helps in increasing the levels of incretin hormones, which in turn stimulates insulin secretion and inhibits glucagon secretion, leading to an improvement in blood glucose levels (G. Plosker, 2014; B. Ahrén, 2010). The clinical trials have demonstrated sitagliptin's efficacy as monotherapy or in combination with other antihyperglycemic agents, making it a versatile option in diabetes treatment strategies.
Cardiovascular Protective Effects
Recent studies have also highlighted the cardiovascular protective effects of sitagliptin, suggesting it has pleiotropic benefits beyond glucose regulation. The evidence suggests that sitagliptin may have positive impacts on ischemic cardiovascular diseases, atherosclerosis, and hypertension, mainly through DPP-4 inhibition and additional mechanisms like anti-inflammation, anti-oxidative stress, and anti-apoptosis (Yi Zhou et al., 2018). These findings indicate sitagliptin's potential for offering cardiovascular protection in patients with type 2 diabetes, adding a valuable dimension to its therapeutic profile.
Impact on Bone Metabolism
The effects of DPP-4 inhibitors on bone metabolism have garnered attention, with research suggesting that sitagliptin may positively influence bone health. Sitagliptin has been shown to improve bone mineral density and reduce fracture risk, offering a dual benefit for diabetes patients who are at increased risk of osteoporosis (Yinqiu Yang et al., 2017). The mechanisms behind these effects are thought to involve DPP-4 substrates and DPP-4-related energy metabolism, highlighting the multifaceted role of sitagliptin in managing complications associated with diabetes.
Analytical Techniques for Estimation
Analytical methods for the estimation of DPP-4 inhibitors, including sitagliptin, in pharmaceutical formulations and biological matrices have been extensively researched. Techniques such as ultraviolet spectrophotometry, HPLC, and mass spectrometry have been developed for accurate quantification of sitagliptin, ensuring the reliability of clinical and pharmacological studies involving this drug (P. Deshpande & S. Butle, 2018). These analytical advancements support the ongoing research and therapeutic application of sitagliptin in diabetes care.
Future Directions
properties
IUPAC Name |
2,2,2-trideuterio-N-[(2R)-4-oxo-4-[3-(trifluoromethyl)-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazin-7-yl]-1-(2,4,5-trifluorophenyl)butan-2-yl]acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17F6N5O2/c1-9(30)25-11(4-10-5-13(20)14(21)7-12(10)19)6-16(31)28-2-3-29-15(8-28)26-27-17(29)18(22,23)24/h5,7,11H,2-4,6,8H2,1H3,(H,25,30)/t11-/m1/s1/i1D3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YGFMQPHTQKCJPI-KMKPOHAJSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(CC1=CC(=C(C=C1F)F)F)CC(=O)N2CCN3C(=NN=C3C(F)(F)F)C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C(=O)N[C@H](CC1=CC(=C(C=C1F)F)F)CC(=O)N2CCN3C(=NN=C3C(F)(F)F)C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17F6N5O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-Acetyl Sitagliptin-d3 |
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